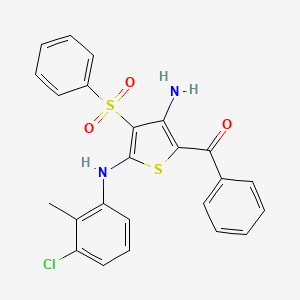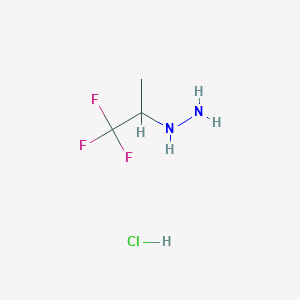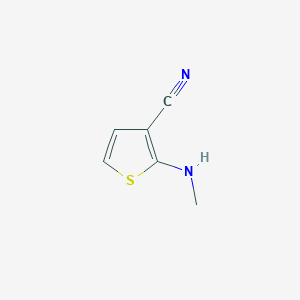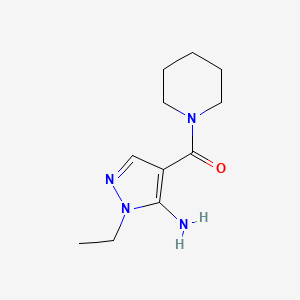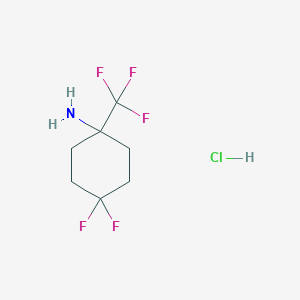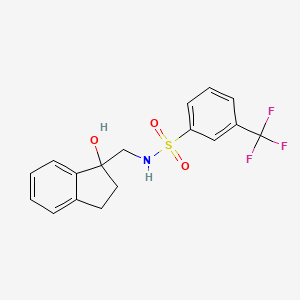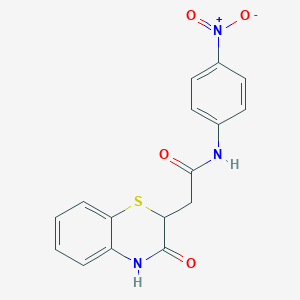![molecular formula C17H16N2O4 B2534108 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione CAS No. 321430-64-2](/img/structure/B2534108.png)
1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and a phenyl group
Vorbereitungsmethoden
The synthesis of 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may explore its potential as a therapeutic agent for various diseases. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as indole derivatives and thiazole derivatives These compounds share some structural similarities but differ in their specific functional groups and overall structure
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[[4-[(Z)-3-oxobut-1-enyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)4-5-12-6-8-13(9-7-12)10-14-15(21)18(2)17(23)19(3)16(14)22/h4-10H,1-3H3/b5-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDAHGZPXJAXKA-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
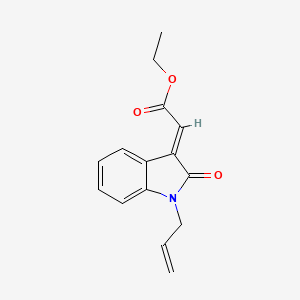

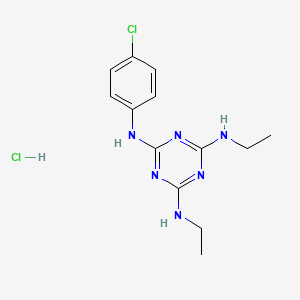
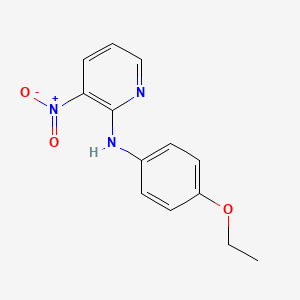
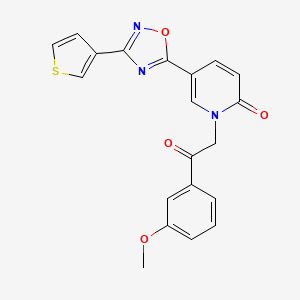
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)
